molecular formula C19H18FN3O3 B12485571 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N'-(4-nitrophenyl)ethane-1,2-diamine

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N'-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B12485571
M. Wt: 355.4 g/mol
InChI Key: PZVVVWYXCMSZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is a complex organic compound that features a furan ring substituted with a 2-fluorophenyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C19H18FN3O3/c20-18-4-2-1-3-17(18)19-10-9-16(26-19)13-21-11-12-22-14-5-7-15(8-6-14)23(24)25/h1-10,21-22H,11-13H2

InChI Key

PZVVVWYXCMSZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-methylphenyl)ethane-1,2-diamine
  • N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine
  • N-{[5-(2-fluorophenyl)thiophene-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine

Uniqueness

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.